Indium phosphide, a binary semiconductor compound, plays a pivotal role in optoelectronics due to its direct bandgap and high electron mobility. [, , , , , ] This allows for efficient light emission and detection, making it ideal for applications like lasers, light-emitting diodes (LEDs), and photodetectors. [, , , , , ]
Indium phosphide is classified as a III-V semiconductor due to its composition of elements from groups III (indium) and V (phosphorus) of the periodic table. It is typically sourced from natural minerals containing indium, which is often extracted from zinc ores, while phosphorus can be derived from phosphate rocks. The compound can be synthesized through various methods, including chemical vapor deposition and molecular beam epitaxy.
Indium phosphide can be synthesized using several techniques:
For instance, one method involves heating indium and phosphorus in an inert atmosphere at controlled rates to prevent the rupture of reaction vessels. The synthesis may take several hours, with careful monitoring of temperature gradients to ensure proper crystallization . Another approach utilizes a two-step reaction involving sodium phosphide and indium chloride to produce nanoparticles of indium phosphide .
Indium phosphide crystallizes in the zinc blende structure, characterized by a face-centered cubic lattice where each indium atom is tetrahedrally coordinated by four phosphorus atoms. This arrangement contributes to its electronic properties, particularly its direct bandgap nature.
The lattice constant for indium phosphide is approximately . The bandgap energy at room temperature is about , which makes it suitable for optoelectronic applications .
Indium phosphide undergoes various chemical reactions depending on environmental conditions:
The synthesis of nanoparticles often involves complex reactions where indium chloride reacts with phosphorus-containing compounds under specific conditions to yield colloidal solutions of indium phosphide .
Indium phosphide's functionality in electronic devices primarily arises from its ability to facilitate charge transport due to its direct bandgap. When photons are absorbed, electron-hole pairs are generated, which can be separated by an electric field in photovoltaic applications.
The efficiency of charge carrier mobility in indium phosphide is significantly influenced by its purity and crystalline structure, with typical mobilities reaching up to under optimal conditions .
Indium phosphide exhibits notable stability under normal conditions but can degrade when exposed to moisture or strong oxidizing agents. Its reactivity increases at elevated temperatures or when finely powdered.
Indium phosphide has a wide range of scientific applications:
Indium phosphide (InP) crystallizes in a zincblende (sphalerite) structure, belonging to the space group Td2-F43m (space group #216). This structure comprises two interpenetrating face-centered cubic (FCC) lattices: one occupied by indium (In) atoms and the other by phosphorus (P) atoms. Each In atom is tetrahedrally coordinated with four P atoms, and vice versa, resulting in a diamond-like framework with alternating III-V elements. The lattice constant (a) at 300 K is 5.8687 Å, reflecting the equilibrium In-P bond distance. This structure is thermodynamically stable under standard conditions and exhibits high symmetry, critical for its electronic properties [1] [3] [8].
The phase stability of InP is robust up to its melting point of 1,062°C, where it decomposes congruently. Unlike some III-V semiconductors, InP does not exhibit polymorphic phase transitions under ambient pressure, maintaining its zincblende configuration. However, under extreme hydrostatic pressure (>10 GPa), phase transitions to rock salt or other high-pressure polymorphs may occur, though these are irrelevant for standard device applications [1] [6].
Table 1: Crystallographic Parameters of InP at 300 K
Property | Value | Unit |
---|---|---|
Crystal Structure | Zincblende | |
Space Group | F43m | |
Lattice Constant (a) | 5.8687 | Å |
Density | 4.81 | g/cm³ |
Atoms per Unit Volume | 3.96 × 10²² | cm⁻³ |
The lattice dynamics of InP are governed by its phonon dispersion relations, which describe vibrational modes across the Brillouin zone. InP exhibits both acoustic and optical phonon branches. The longitudinal optical (LO) phonon energy at the Γ-point is 43 meV, while transverse optical (TO) phonons are slightly lower. These phonons influence carrier scattering, thermal conductivity, and optical properties like Raman spectra [7] [8].
Thermal vibrations increase with temperature, quantified by the Debye temperature (θD) of 425 K. This parameter characterizes the temperature dependence of atomic displacements and specific heat. Near room temperature, the mean square displacement of atoms follows a T1.5 dependence due to anharmonic effects. Phonon dispersion also dictates thermal expansion, with the coefficient of linear expansion (α) being 4.60 × 10⁻⁶ °C⁻¹ at 300 K. This low α minimizes thermal mismatch when integrating InP with other III-V materials [6] [8].
InP possesses a direct bandgap at the Γ-point in the Brillouin zone, where the conduction band minimum (CBM) and valence band maximum (VBM) align in momentum space. The bandgap (Eg) at 300 K is 1.344 eV, corresponding to an optical absorption edge near 920 nm. This direct transition enables high-efficiency radiative recombination, making InP ideal for optoelectronic devices like lasers and photodetectors [1] [5] [8].
The conduction band has subsidiary minima at the L and X valleys, with energy separations of EΓL = 0.59 eV and EΓX = 0.85 eV. The spin-orbit splitting energy is 0.11 eV, slightly below the bandgap, which suppresses Auger recombination in lasers. Effective masses are anisotropic: the electron effective mass in the Γ-valley is 0.08* m0, while heavy-hole (mhh = 0.60 m0) and light-hole (mlh = 0.089 m*0) masses govern valence band transport [5] [7].
Table 2: Key Band Structure Parameters of InP at 300 K
Parameter | Value | Unit |
---|---|---|
Direct Bandgap (Eg) | 1.344 | eV |
Γ-L Valley Separation | 0.59 | eV |
Γ-X Valley Separation | 0.85 | eV |
Spin-Orbit Splitting | 0.11 | eV |
Electron Effective Mass | 0.08 | m0 |
Heavy-Hole Effective Mass | 0.60 | m0 |
The bandgap of InP exhibits monotonic narrowing with increasing temperature due to electron-phonon interactions and lattice expansion. The empirical relationship is:$$E_g(T) = 1.421 - \frac{4.9 \times 10^{-4} \cdot T^2}{T + 327} \text{eV},$$where T is temperature in Kelvin (0 < T < 800 K). At 0 K, Eg ≈ 1.421 eV, narrowing to 1.344 eV at 300 K and 1.27 eV at 600 K. This shift is critical for designing devices operating across temperature ranges [5].
Under high doping (>10¹⁸ cm⁻³), bandgap narrowing (BGN) occurs due to many-body effects. For n-type InP:$$\Delta Eg \approx 22.5 \times 10^{-9} \cdot Nd^{1/3} \text{ eV},$$and for p-type:$$\Delta Eg \approx 10.3 \times 10^{-9} \cdot Na^{1/3} + 4.43 \times 10^{-7} \cdot Na^{1/4} + 3.38 \times 10^{-12} \cdot Na^{1/2} \text{ eV}.$$BGN reduces the effective bandgap, enhancing absorption at longer wavelengths but lowering LED efficiencies [5].
InP exhibits exceptionally high electron mobility due to its low Γ-valley electron mass (0.08* m0) and weak optical phonon scattering. For lightly doped (n0 ≈ 3 × 10¹³ cm⁻³) material, mobility reaches 5,400 cm²/V·s at 300 K. Mobility decreases with doping concentration (Nd) due to ionized impurity scattering, following:$$\mu_n = \frac{\mu_{OH}}{1 + (N_d / 10^7)^{1/2}},$$where *μOH = 5,000 cm²/V·s is the low-doping limit. At Nd = 10¹⁷ cm⁻³, mobility drops to 2,000 cm²/V·s [2] [3] [7].
In high electric fields (>10 kV/cm), electrons gain sufficient energy to transfer to the higher-mass L-valley (mL = 0.25* m*0), causing velocity saturation. The peak drift velocity is 2.5 × 10⁷ cm/s at 95 K, decreasing to 1.0 × 10⁷ cm/s at 400 K. This property enables InP-based transistors to operate at frequencies exceeding 600 GHz [1] [2].
Hole mobility in InP is significantly lower than electron mobility due to heavier effective masses. For lightly doped p-type material, room-temperature hole mobility is ≤200 cm²/V·s, following:$$\mu_p \approx 150 \times (300/T)^{2.2} \text{ cm}^2/\text{V·s}.$$High-field hole transport is less studied but shows no velocity overshoot due to band warping [2] [3].
Recombination in InP involves radiative, Auger, and Shockley-Read-Hall (SRH) processes:
The thermal conductivity (κ) of InP at 300 K is 0.68 W/cm·K, lower than elemental semiconductors like Si (1.5 W/cm·K) due to phonon scattering by the heavy In atoms. κ decreases with temperature as T−1.2 due to Umklapp scattering. Thermal diffusivity (Dth) is 0.372 cm²/s, governing heat dissipation in high-power devices [3] [6].
The coefficient of thermal expansion (CTE, α) is 4.60 × 10⁻⁶ °C⁻¹, nearly isotropic due to cubic symmetry. α increases slightly with temperature:$$\alpha(T) = 4.45 \times 10^{-6} + 3.0 \times 10^{-9} \cdot T \text{°C}^{-1}.$$This low CTE minimizes thermal stress when grown epitaxially on InP substrates but causes mismatch with Si or GaAs [3] [6].
InP exhibits cubic elastic anisotropy described by three independent stiffness constants: C11 = 101.1 GPa, C12 = 56.1 GPa, and C44 = 45.6 GPa. The bulk modulus (B), derived as (C11 + 2C12)/3, is 71.1 GPa, indicating moderate compressibility [3] [7].
Mechanical hardness, measured via Knoop or Vickers tests, is 535 kg/mm². This places InP between GaAs (750 kg/mm²) and InSb (220 kg/mm²). Cleavage occurs along {110} planes due to the zincblende structure, with a fracture toughness of 0.35 MPa·m¹/². These properties influence wafer dicing and device reliability under stress [3] [6].
Table 3: Thermal and Mechanical Properties of InP at 300 K
Property | Value | Unit |
---|---|---|
Thermal Conductivity | 0.68 | W/cm·K |
Thermal Expansion (α) | 4.60 × 10⁻⁶ | °C⁻¹ |
Bulk Modulus | 71.1 | GPa |
Stiffness Constant C11 | 101.1 | GPa |
Stiffness Constant C12 | 56.1 | GPa |
Stiffness Constant C44 | 45.6 | GPa |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3